molecular formula C7H4ClF3OS B1621285 4-(Trifluoromethylsulfinyl)chlorobenzene CAS No. 708-66-7

4-(Trifluoromethylsulfinyl)chlorobenzene

Cat. No.: B1621285
CAS No.: 708-66-7
M. Wt: 228.62 g/mol
InChI Key: PQEHUUVWOJMAGQ-UHFFFAOYSA-N
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Description

4-(Trifluoromethylsulfinyl)chlorobenzene is an organic compound characterized by the presence of a trifluoromethylsulfinyl group attached to a chlorobenzene ring. This compound is notable for its unique chemical properties, making it a valuable intermediate in various industrial and pharmaceutical applications.

Preparation Methods

The synthesis of 4-(Trifluoromethylsulfinyl)chlorobenzene typically involves the reaction of chlorobenzene with silver fluoride and trifluoromethylsulfinyl chloride. Another method includes the chlorination of trifluoromethanesulfonic acid or sodium triflate . These processes are designed to be economical and environmentally friendly, avoiding the formation of toxic by-products .

Chemical Reactions Analysis

4-(Trifluoromethylsulfinyl)chlorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles

Common reagents used in these reactions include Lewis acids and bases, which facilitate the transfer of the trifluoromethylsulfinyl group . Major products formed from these reactions include trifluoromethanesulfinate esters and other functionalized derivatives .

Scientific Research Applications

4-(Trifluoromethylsulfinyl)chlorobenzene is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes and receptors.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylsulfinyl)chlorobenzene involves the electrophilic trifluoromethylsulfinylation of nucleophiles. This process is facilitated by the formation of a quaternary ammonium ion pair or trifluoromethanesulfinyl chloride in situ, which then reacts with C/N/O nucleophiles . The compound’s ability to form stable complexes with various nucleophiles makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

4-(Trifluoromethylsulfinyl)chlorobenzene can be compared with other trifluoromethylsulfinyl compounds, such as:

    Trifluoromethanesulfinyl chloride (CF3SO2Cl): Used for direct trifluoromethylation of substrates.

    N-Trifluoromethylsulfinylphthalimide: A reagent for electrophilic trifluoromethylsulfinylation.

    Sodium trifluoromethanesulfinate (CF3SO2Na): Another reagent for trifluoromethylation reactions.

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its applicability in various fields of research and industry.

Properties

IUPAC Name

1-chloro-4-(trifluoromethylsulfinyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3OS/c8-5-1-3-6(4-2-5)13(12)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEHUUVWOJMAGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380669
Record name 1-Chloro-4-(trifluoromethanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708-66-7
Record name 1-Chloro-4-(trifluoromethanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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